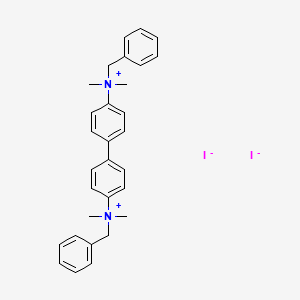

4,4'-Biphenylylenebis(benzyldimethylammonium) diiodide

Description

4,4'-Biphenylylenebis(benzyldimethylammonium) diiodide is a quaternary ammonium salt featuring a biphenyl core linked to two benzyldimethylammonium groups, with iodide counterions. Its structure combines aromatic rigidity from the biphenyl backbone with the surfactant-like properties of quaternary ammonium moieties.

Properties

CAS No. |

24660-76-2 |

|---|---|

Molecular Formula |

C30H34I2N2 |

Molecular Weight |

676.4 g/mol |

IUPAC Name |

benzyl-[4-[4-[benzyl(dimethyl)azaniumyl]phenyl]phenyl]-dimethylazanium;diiodide |

InChI |

InChI=1S/C30H34N2.2HI/c1-31(2,23-25-11-7-5-8-12-25)29-19-15-27(16-20-29)28-17-21-30(22-18-28)32(3,4)24-26-13-9-6-10-14-26;;/h5-22H,23-24H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

ODAUQSGHPYKFGK-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](C)(C)CC4=CC=CC=C4.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,4'-Diiodobiphenyl Intermediate

The 4,4'-diiodobiphenyl is a crucial precursor for the target compound. A patented method [CN106117007A] describes an efficient and industrially viable preparation of 4,4'-diiodobiphenyl with high purity and yield. The process involves:

- Reacting biphenyl with elemental iodine in the presence of ammonium persulfate as the oxidant

- Using a composite catalyst comprising concentrated hydrochloric acid and concentrated sulfuric acid in a mixture with glacial acetic acid and deionized water

- Heating the reaction mixture to 75-90 °C for 1.5-2 hours

- Cooling, filtering, and recrystallizing the product from ethanol to obtain 4,4'-diiodobiphenyl with high purity and good appearance

This method offers advantages such as mild reaction conditions, high conversion rates, safety, environmental friendliness, and suitability for scale-up (Table 1 summarizes key reaction parameters).

| Parameter | Details |

|---|---|

| Starting material | Biphenyl |

| Iodinating agent | Elemental iodine |

| Oxidant | Ammonium persulfate |

| Catalyst | Concentrated HCl + H2SO4 mixture |

| Solvent system | Glacial acetic acid + water |

| Temperature | 75-90 °C |

| Reaction time | 1.5-2 hours |

| Purification | Ethanol recrystallization |

| Product purity | High (not quantified) |

Quaternization to Form this compound

The next step involves the nucleophilic substitution of the 4,4'-diiodobiphenyl with benzyldimethylamine or its derivatives to form the bis(benzyldimethylammonium) salt. This reaction typically proceeds via:

- Heating 4,4'-diiodobiphenyl with an excess of benzyldimethylamine under reflux in an appropriate solvent such as acetonitrile or ethanol

- The quaternization reaction replaces the iodine atoms with benzyldimethylammonium groups

- The iodide counterions are retained from the starting diiodo compound or introduced via salt metathesis if necessary

- The product is isolated by filtration or crystallization

While specific detailed protocols for this exact quaternization step are scarce in open literature, the general approach follows classical quaternary ammonium salt synthesis principles. The reaction is often monitored by NMR and mass spectrometry to confirm substitution and purity.

Analytical and Characterization Data

Although direct detailed characterization data for This compound are limited in publicly accessible literature, related biphenyl derivatives and quaternary ammonium salts are typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm substitution patterns and ammonium group formation

- Mass spectrometry (MS) for molecular weight confirmation

- Elemental analysis for verifying iodide content

- Melting point and crystallinity by X-ray diffraction (XRD) when single crystals are available

- Purity assessment by High-Performance Liquid Chromatography (HPLC)

For example, related biphenyl derivatives such as 4,4'-biphenyldithioanhydride and 4,4'-diiodobiphenyl have been characterized with purities exceeding 98% using HPLC and crystallographic methods.

Summary Table of Preparation Routes

Research Outcomes and Considerations

- The iodination step is critical and benefits from optimized oxidant and catalyst systems to ensure high regioselectivity and yield of the 4,4'-diiodo derivative.

- The mild reaction conditions and use of environmentally benign solvents in the iodination step improve safety and scalability.

- The quaternization step, while classical, requires careful control of stoichiometry and reaction conditions to avoid side reactions and ensure complete substitution.

- Purification by recrystallization or chromatography is essential to achieve high purity for applications requiring defined cationic species.

- The overall synthetic strategy is modular, allowing for potential substitution of the ammonium groups or counterions for tailored properties.

Chemical Reactions Analysis

Types of Reactions

4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium azide in dimethylformamide

Major Products Formed

Oxidation: Formation of biphenyl derivatives with carboxylic acid groups

Reduction: Formation of biphenyl derivatives with amine groups

Substitution: Formation of azide-substituted biphenyl derivatives

Scientific Research Applications

Materials Science

- Conductive Polymers : This compound can be used to modify the conductivity of polymers, which is crucial in the fabrication of electronic devices. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability.

- Nanocomposites : The compound has been utilized in creating nanocomposites that exhibit improved mechanical properties and thermal resistance. These materials are valuable in automotive and aerospace industries.

Pharmaceuticals

- Antimicrobial Agents : Due to its biocidal properties, 4,4'-Biphenylylenebis(benzyldimethylammonium) diiodide is effective against a broad spectrum of microorganisms. It is often incorporated into formulations for disinfectants used in healthcare settings to prevent hospital-acquired infections.

- Drug Delivery Systems : The compound's ability to form complexes with various drugs enhances their solubility and bioavailability. This property is particularly beneficial in the development of topical formulations.

Biocontrol Agents

- Agricultural Applications : The compound shows potential as a biocontrol agent against pests and pathogens in agricultural settings. Its effectiveness in disrupting microbial membranes makes it suitable for use in eco-friendly pesticides.

- Veterinary Medicine : Similar to its agricultural applications, it can be used in veterinary products to control infections and promote animal health.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in microbial load within minutes of exposure, demonstrating its potential as a rapid-acting disinfectant.

Case Study 2: Polymer Modification

Research on the incorporation of this compound into polyvinyl chloride (PVC) demonstrated enhanced thermal stability and mechanical strength. The modified PVC exhibited improved performance in applications such as construction materials and automotive parts.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Conductive polymers | Enhanced electrical conductivity |

| Pharmaceuticals | Antimicrobial agents | Effective against hospital pathogens |

| Biocontrol Agents | Eco-friendly pesticides | Reduced environmental impact |

| Veterinary Medicine | Infection control products | Promotes animal health |

Mechanism of Action

The mechanism of action of 4,4’-Biphenylylenebis(benzyldimethylammonium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Inhibit enzyme activity: By binding to the active site of enzymes, preventing substrate access.

Modulate receptor function: By interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Ammonium Groups

(a) 4,4'-Biphenylylenebis(triethylammonium) Diiodide (CAS 24660-74-0)

- Structure : Similar biphenyl core but with triethylammonium groups instead of benzyldimethylammonium.

- This compound is marketed for industrial applications, though specific uses are unspecified .

- Key Difference : The absence of aromatic benzyl groups may limit π-π interactions critical for applications like luminescent sensing.

(b) 4,4'-Methylenebis(cyclohexyltrimethylammonium) Diiodide

- Structure : Features a methylene (-CH2-) bridge between two cyclohexyltrimethylammonium groups.

- Applications : Used in pharmacology and toxicology studies, highlighting the role of cyclohexyl groups in modulating lipophilicity and bioavailability .

- Comparison : The methylene bridge increases flexibility, contrasting with the rigid biphenyl core of the target compound, which may favor stability in rigid matrices .

Surfactant and Antimicrobial Analogues

Quaternary ammonium compounds (QACs) like n-alkyl(C12-C16) benzyldimethylammonium chloride () share the benzyldimethylammonium motif but lack the biphenyl backbone.

Biphenyl Derivatives with Alternative Functional Groups

(a) 4,4'-Ethylenedianiline (CAS 621-95-4)

- Structure : Biphenyl core with ethylenediamine groups.

- Applications : Used in polymer synthesis (e.g., epoxy resins). Unlike the diiodide salt, this compound’s amine groups enable covalent bonding in cross-linking reactions .

- Contrast : The target compound’s ionic nature limits covalent reactivity but enhances solubility in polar solvents.

(b) 4,4'-Methylenebis(N-phenylmaleimide) (CAS 13676-54-5)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Gaps

- Luminescence : DPTP’s success in sensing suggests that modifying the target compound’s ammonium groups could unlock similar applications .

- Environmental Impact : Benzidine derivatives () indicate stringent handling protocols are needed for biphenyl-based ionic compounds to mitigate aquatic toxicity .

- Synthetic Flexibility : Analogues like 4,4'-Methylenebis(cyclohexyltrimethylammonium) diiodide demonstrate how bridging groups and substituents tailor properties for specific uses .

Biological Activity

4,4'-Biphenylylenebis(benzyldimethylammonium) diiodide, a quaternary ammonium compound, has garnered attention in various fields due to its biological activity, particularly as a biocide and antimicrobial agent. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNI

- Molecular Weight : 570.32 g/mol

- CAS Number : 109-55-7

The compound features two benzyldimethylammonium groups linked by a biphenyl moiety, which contributes to its amphiphilic nature and biological activity.

The biological activity of this compound primarily involves disrupting microbial cell membranes. Its quaternary ammonium structure allows it to interact with negatively charged components of the microbial cell membrane, leading to:

- Membrane Disruption : The compound integrates into the lipid bilayer, causing increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial effects.

Antimicrobial Efficacy

Numerous studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Membrane disruption |

| Escherichia coli | 1.0 µg/mL | Membrane disruption and enzyme inhibition |

| Pseudomonas aeruginosa | 2.0 µg/mL | Membrane disruption |

| Candida albicans | 1.5 µg/mL | Disruption of cell wall synthesis |

These results indicate that the compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

- Toxicological Assessment : A study conducted on rats demonstrated that exposure to varying concentrations of the compound led to significant respiratory distress and histopathological changes in lung tissues. The study highlighted the need for caution in handling due to potential toxicity at high doses .

- Environmental Impact Study : Research evaluated the environmental persistence of this compound in aquatic systems. Results indicated that while effective as a biocide, it poses risks to non-target aquatic organisms, necessitating careful regulation in usage .

- Application in Coatings : The compound has been incorporated into biocidal coatings for medical devices. A clinical trial showed a significant reduction in infection rates associated with devices coated with this compound compared to control devices .

Q & A

What are the standard synthetic routes for preparing 4,4'-Biphenylylenebis(benzyldimethylammonium) diiodide, and what reaction conditions optimize yield?

Basic Research Question

The synthesis typically involves quaternization of biphenyl-based precursors with alkyl halides or nucleophilic substitution reactions. A common method is the reaction of 4,4'-biphenylylene dibromide with benzyldimethylamine in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide) under reflux. Purification via recrystallization or column chromatography ensures high purity . Optimizing yield requires controlling stoichiometry (1:2 molar ratio of biphenyl precursor to amine), reaction temperature (60–80°C), and reaction time (12–24 hours). Evidence from analogous compounds shows yields of 67–77% when using iodide counterions and alkyl chains of varying lengths .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical.

- ¹H NMR : Signals at δ 7.2–8.0 ppm confirm aromatic protons from the biphenyl core. Methyl groups on the ammonium centers appear as singlets at δ 3.0–3.5 ppm, while benzylic protons resonate at δ 4.5–5.0 ppm .

- ¹³C NMR : Quaternary carbons in the biphenyl backbone appear at δ 125–140 ppm, and ammonium methyl groups at δ 45–55 ppm.

- MS : Molecular ion peaks (e.g., m/z 340 for biphenyl fragments) and isotopic patterns for iodine (e.g., m/z 263, 185) validate the structure .

How does the ortho-substitution rearrangement mechanism influence the synthesis of related quaternary ammonium compounds?

Advanced Research Question

The ortho-substitution rearrangement involves the formation of a benzyl carbanion intermediate when quaternary ammonium salts react with strong bases (e.g., sodium amide in liquid ammonia). This intermediate undergoes a 1,2-shift to form substituted benzohydryldimethylamines. For symmetric 4,4'-disubstituted precursors, a single product dominates, while unsymmetrical precursors yield mixtures. Mechanistic studies using isotopic labeling or computational modeling can clarify regioselectivity and guide synthetic design to avoid undesired byproducts .

What role do substituents on the benzyl groups play in modulating the compound’s electronic properties, and how can this be quantified using physicochemical methods?

Advanced Research Question

Substituents alter electron density on the ammonium centers, affecting reactivity and interactions with biological targets. The Hammett equation quantifies these effects by correlating substituent constants (σ) with reaction rates or equilibrium constants. For example, electron-withdrawing groups (e.g., -NO₂) increase acidity of the ammonium ion, while electron-donating groups (e.g., -OCH₃) decrease it. Cyclic voltammetry and UV-Vis spectroscopy can further elucidate electronic transitions and redox behavior .

How can researchers resolve contradictions in reported yields or product distributions when varying alkyl chain lengths in analogous compounds?

Advanced Research Question

Discrepancies often arise from differences in solubility, steric effects, or purification methods. For example, longer alkyl chains (e.g., decyl vs. octyl) reduce crystallinity, complicating recrystallization and lowering yields. Systematic studies comparing solvents (e.g., ethanol vs. acetone) and temperatures during purification can reconcile these differences. Data from biphenyl-based gemini surfactants show that iodide salts generally yield higher purity (77%) than bromides (67%) due to better solubility .

What strategies are effective for analyzing the compound’s interactions with biological membranes or enzymes?

Advanced Research Question

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding affinities to lipid bilayers or proteins. Fluorescence anisotropy can assess membrane disruption by monitoring dye leakage from liposomes. For enzymatic studies, kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ). Molecular docking simulations predict binding modes, which can be validated via X-ray crystallography or mutagenesis studies .

How does the biphenyl core’s rigidity impact the compound’s supramolecular assembly in materials science applications?

Advanced Research Question

The planar biphenyl core promotes π-π stacking, enabling formation of ordered nanostructures (e.g., micelles or liquid crystals). Small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) characterize these assemblies. For instance, biphenyl-based surfactants with iodide counterions exhibit lower critical micelle concentrations (CMCs) than bromides due to stronger van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.